molecular formula C4H8ClN3O B1432992 2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride CAS No. 1384430-69-6

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B1432992
CAS No.: 1384430-69-6
M. Wt: 149.58 g/mol
InChI Key: CPMUAABITIHIMX-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride ( 1384430-69-6) is a high-purity chemical building block specifically designed for research applications in drug discovery and medicinal chemistry. The compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its versatility as a bioisostere for ester and amide functional groups . This molecular motif is frequently employed to fine-tune the physicochemical properties of lead compounds, potentially enhancing metabolic stability, solubility, and binding affinity . The primary amine terminus, provided as a stable hydrochloride salt for improved shelf-life and handling, offers a convenient handle for further synthetic elaboration via amide coupling or reductive amination reactions . This makes the reagent a valuable intermediate for constructing more complex molecules targeting a wide range of biological pathways. Research into 1,2,4-oxadiazole derivatives has demonstrated their relevance in developing ligands for various enzymes and receptors, with published studies highlighting activities such as enzyme inhibition and modulation of cell signaling pathways . This compound is supplied with supporting analytical data to ensure identity and purity. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-7-8-4;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMUAABITIHIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=N1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-69-6
Record name 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride
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Preparation Methods

The preparation of this compound involves a well-established synthetic sequence starting from nitrile precursors, proceeding through amidoxime intermediates, cyclization to the 1,2,4-oxadiazole ring under microwave or conventional heating, introduction of the ethanamine side chain via hydrazine or reduction methods, and final salt formation with hydrochloric acid. These methods are supported by extensive research literature demonstrating efficient yields, reproducibility, and thorough characterization. The use of microwave-assisted cyclization notably enhances reaction efficiency, while the amidoxime pathway remains a cornerstone in oxadiazole synthesis.

This comprehensive synthesis framework enables the production of this compound for further pharmaceutical and chemical applications, consistent with the latest research findings.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the ethanamine side chain.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMSO or DMF, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a wide range of substituted ethan-1-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride has been explored for its potential therapeutic applications. The oxadiazole ring is known for its biological activity, particularly in the development of anti-inflammatory and antimicrobial agents.

Case Studies:

  • A study investigated the synthesis of oxadiazole derivatives for their anti-tumor activity. The results indicated that compounds with oxadiazole moieties exhibited significant cytotoxic effects against various cancer cell lines.
CompoundActivityReference
Oxadiazole Derivative AIC50 = 15 µM
Oxadiazole Derivative BIC50 = 20 µM

Materials Science

The compound is also being researched for its role in the development of new materials, particularly in polymers and coatings. The incorporation of oxadiazole units can enhance thermal stability and improve mechanical properties.

Research Findings:

  • Recent studies have shown that polymers containing oxadiazole groups exhibit improved flame retardancy and thermal stability compared to conventional polymers.
PropertyConventional PolymerPolymer with Oxadiazole
Thermal Stability (°C)250300
Flame Retardancy RatingV-2V-0

Biological Studies

The compound's ability to interact with biological systems has made it a subject of interest in pharmacology and biochemistry. Its potential as a modulator of enzyme activity has been explored.

Insights from Research:

  • A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research.

Mechanism of Action

The mechanism of action of 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. For instance, some derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The compound may also interact with other enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key analogs, their substituents, molecular weights, and availability:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Availability References
2-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl CF₃ C₅H₇ClF₃N₃O 217.6 N/A ≥95% Discontinued
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl 4-Cl-C₆H₄ C₁₀H₁₁Cl₂N₃O 260.12 1245569-30-5 95% Available (American Elements)
2-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl Furan-2-yl C₈H₁₀ClN₃O₂ 215.64 1435804-70-8 97–99% Industrial grade
2-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)ethan-1-amine HCl t-Bu C₈H₁₆ClN₃O 205.69 1244059-96-8 95% Typically in stock
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine HCl 3-Cl-C₆H₄ C₁₀H₁₀ClN₃O 215.66 N/A N/A Limited suppliers

Biological Activity

2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride is a compound characterized by the presence of an oxadiazole ring, which is associated with a variety of biological activities. The oxadiazole moiety has been linked to antimicrobial, antiparasitic, and antioxidant properties, making it a subject of interest in pharmacological research.

  • Chemical Formula : C₄H₈ClN₃O
  • Molecular Weight : 149.58 g/mol
  • IUPAC Name : 2-(1,2,4-oxadiazol-5-yl)ethanamine; hydrochloride
  • CAS Number : 1384430-69-6

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties against various bacterial and fungal strains. For instance, certain oxadiazole derivatives have shown effectiveness against pathogens such as Escherichia coli and Candida albicans . The structural features of this compound may enhance its interaction with microbial targets.

Antiparasitic Activity

Oxadiazole derivatives have also been studied for their potential antiparasitic effects. Notably, some compounds within this class have demonstrated activity against Aedes aegypti, acting as competitive inhibitors of the HKT (high-affinity potassium transporter) . This suggests that this compound could be explored for similar applications.

Antioxidant Activity

The antioxidant potential of oxadiazole compounds has been evaluated using methods like the DPPH radical scavenging assay. Compounds containing the oxadiazole structure have shown significant radical scavenging ability, indicating their potential use in combating oxidative stress . The introduction of an oxadiazole moiety has been linked to enhanced antioxidant activity compared to traditional antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Modifications to the aromatic ring or the length of side chains can significantly alter its efficacy against various biological targets. For example:

Compound NameStructureBiological Activity
4-(4-Methoxyphenyl)-2,4-dihydro-3H-[1,2,4]triazoleStructureAntimicrobial
5-(4-Methoxyphenyl)-1,2,4-thiadiazoleStructureAntiparasitic
2-Amino-[1,2,4]oxadiazole derivativesStructureAnticancer

This table highlights how variations in structure can lead to different biological activities.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of oxadiazoles with enhanced biological activities. For example:

  • Inhibition Studies : A study reported that specific oxadiazole derivatives exhibited IC50 values ranging from 42 to 339 μM against HKT from Aedes aegypti, indicating their potential as insecticides .
  • Antioxidant Evaluation : Another investigation demonstrated that certain oxadiazole-containing compounds had superior DPPH radical scavenging abilities compared to established antioxidants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1,2,4-Oxadiazol-5-yl)ethan-1-amine hydrochloride

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